molecular formula C7H11NNaO7P2+ B12593253 Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid CAS No. 334708-63-3

Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid

Katalognummer: B12593253
CAS-Nummer: 334708-63-3
Molekulargewicht: 306.10 g/mol
InChI-Schlüssel: VJJUOVKYUVGIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is a bioactive chemical compound with the molecular formula C₇H₁₁NO₇P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonic acid groups, contributing to its diverse chemical properties .

Vorbereitungsmethoden

The synthesis of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridinylacetic acid with phosphorous acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents like water or organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. Its phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved may include those related to bone metabolism, cellular signaling, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

334708-63-3

Molekularformel

C7H11NNaO7P2+

Molekulargewicht

306.10 g/mol

IUPAC-Name

sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);/q;+1

InChI-Schlüssel

VJJUOVKYUVGIFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.